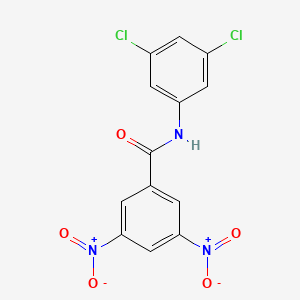

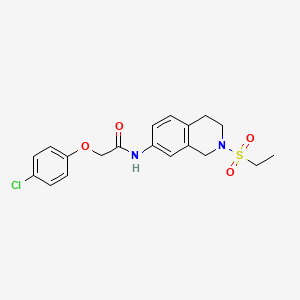

N-(3,5-dichlorophenyl)-3,5-dinitrobenzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(3,5-dichlorophenyl)-3,5-dinitrobenzamide, also known as DCND, is a chemical compound that has been widely used in scientific research for its unique properties. It is a yellow crystalline powder that is soluble in organic solvents and has a molecular weight of 323.1 g/mol. DCND has been found to have a wide range of applications in biochemical and physiological studies due to its ability to selectively inhibit certain enzymes and cellular processes.

科学的研究の応用

Electrochemical Sensing

N-(3,4-dihydroxyphenethyl)-3,5-dinitrobenzamide-modified electrodes have been developed for sensitive and selective electrochemical sensing of various compounds. For instance, modified multiwall carbon nanotubes paste electrodes have demonstrated effectiveness in the simultaneous determination of compounds like penicillamine, uric acid, and tryptophan, as well as ascorbic acid, acetaminophen, and tryptophan with high sensitivity and wide linear response ranges (Ensafi, Karimi-Maleh & Mallakpour, 2011)(Ensafi, Karimi-Maleh & Mallakpour, 2012).

Biosensing Applications

A high sensitive biosensor based on N-(4-hydroxyphenyl)-3,5-dinitrobenzamide-modified carbon paste electrodes has been developed for the simultaneous determination of compounds like glutathione and piroxicam. The modified electrode exhibited potent electron mediating behavior and well-separated oxidation peaks for these analytes (Karimi-Maleh et al., 2014).

Environmental Applications

3,5-Dinitrobenzamide, which shares a structural similarity with N-(3,5-dichlorophenyl)-3,5-dinitrobenzamide, has been studied for its environmental implications, especially in the decomposition and removal from wastewater and surface water. Advanced oxidation processes (AOPs) like UV/H2O2 and UV/TiO2 have been investigated for the efficient decomposition of 3,5-dinitrobenzamide in aqueous solutions (Yan et al., 2017).

作用機序

Target of Action

The primary target of N-(3,5-dichlorophenyl)-3,5-dinitrobenzamide is the energetic processes of certain bacteria, specifically Mycobacterium tuberculosis . This compound is a derivative of 2-aminothiazole and has been shown to significantly affect the energetics of these bacteria .

Mode of Action

This disruption could potentially lead to a decrease in bacterial growth and proliferation .

Biochemical Pathways

Given its impact on the energetics of mycobacterium tuberculosis, it is likely that it interferes with pathways related to energy production and utilization within the bacteria .

Result of Action

The primary result of this compound’s action is the disruption of Mycobacterium tuberculosis energetics . This disruption can lead to a decrease in bacterial growth and proliferation, potentially making it a useful tool in the fight against tuberculosis .

特性

IUPAC Name |

N-(3,5-dichlorophenyl)-3,5-dinitrobenzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H7Cl2N3O5/c14-8-3-9(15)5-10(4-8)16-13(19)7-1-11(17(20)21)6-12(2-7)18(22)23/h1-6H,(H,16,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKCQGPOQYMYXKL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1[N+](=O)[O-])[N+](=O)[O-])C(=O)NC2=CC(=CC(=C2)Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H7Cl2N3O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.11 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-Oxa-3-thia-10-azaspiro[5.6]dodecane;hydrochloride](/img/structure/B2409165.png)

![2-(3'-(4-fluorophenyl)-7-methyl-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)-N-phenylacetamide](/img/structure/B2409172.png)

![Methyl 2-(2,4,7,8-tetramethyl-1,3-dioxopurino[7,8-a]imidazol-6-yl)acetate](/img/structure/B2409175.png)

![[4-[Bis(7-methoxy-1,3-benzodioxol-5-yl)methyl]-2-hydroxyoxolan-3-yl]methyl acetate](/img/structure/B2409177.png)

![2-[(3-Aminophenyl)formamido]acetamide](/img/structure/B2409179.png)

![2-((3-(2-methoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(m-tolyl)acetamide](/img/structure/B2409180.png)

![8-ethoxy-1-(3-fluorophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2409186.png)